molecular formula C13H26O4S B11464336 5-(Octane-1-sulfonyl)pentanoic acid

5-(Octane-1-sulfonyl)pentanoic acid

Cat. No.: B11464336
M. Wt: 278.41 g/mol
InChI Key: MALNLTHYUBRJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Octane-1-sulfonyl)pentanoic acid is an organic compound characterized by the presence of a sulfonyl group attached to an octane chain and a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Octane-1-sulfonyl)pentanoic acid typically involves the sulfonation of octane followed by the coupling of the resulting sulfonyl derivative with pentanoic acid. One common method includes:

    Sulfonation of Octane: Octane is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group, forming octane-1-sulfonic acid.

    Coupling Reaction: The octane-1-sulfonic acid is then reacted with pentanoic acid under acidic or basic conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Octane-1-sulfonyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonyl group can yield sulfides.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl group under basic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Sulfonamides or sulfonate esters.

Scientific Research Applications

5-(Octane-1-sulfonyl)pentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Octane-1-sulfonyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic regulation, or cellular transport mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid: A simpler carboxylic acid without the sulfonyl group.

    Octane-1-sulfonic acid: Contains the sulfonyl group but lacks the pentanoic acid moiety.

    5-Phenylpentanoic acid: Similar in structure but with a phenyl group instead of the sulfonyl group.

Uniqueness

5-(Octane-1-sulfonyl)pentanoic acid is unique due to the combination of the sulfonyl group and the pentanoic acid moiety, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H26O4S

Molecular Weight

278.41 g/mol

IUPAC Name

5-octylsulfonylpentanoic acid

InChI

InChI=1S/C13H26O4S/c1-2-3-4-5-6-8-11-18(16,17)12-9-7-10-13(14)15/h2-12H2,1H3,(H,14,15)

InChI Key

MALNLTHYUBRJIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)CCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.